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molecular formula C12H11ClN2O B8703019 4-Chloro-6-(3,4-dimethyl-phenoxy)-pyrimidine

4-Chloro-6-(3,4-dimethyl-phenoxy)-pyrimidine

Cat. No. B8703019
M. Wt: 234.68 g/mol
InChI Key: QVEZVNKXDGOSNF-UHFFFAOYSA-N
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Patent
US08952014B2

Procedure details

218 mg (5.00 mmol) sodium hydride (55%, suspension in mineral oil) were added to 617 mg (5.00 mmol) 3,4-dimethylphenol in 10 ml DMF and the mixture was stirred for 10 min at RT. Then 768 mg (5.00 mmol) 4,6-dichloropyrimidine were added and the mixture was stirred for 48 h at RT. Water and EtOAc were added to the reaction mixture, the organic phase was separated off, dried on sodium sulphate, filtered and evaporated down. The residue was dried i. vac.
Quantity
218 mg
Type
reactant
Reaction Step One
Quantity
617 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
768 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH3:3][C:4]1[CH:5]=[C:6]([OH:11])[CH:7]=[CH:8][C:9]=1[CH3:10].[Cl:12][C:13]1[CH:18]=[C:17](Cl)[N:16]=[CH:15][N:14]=1.O>CN(C=O)C.CCOC(C)=O>[Cl:12][C:13]1[CH:18]=[C:17]([O:11][C:6]2[CH:7]=[CH:8][C:9]([CH3:10])=[C:4]([CH3:3])[CH:5]=2)[N:16]=[CH:15][N:14]=1 |f:0.1|

Inputs

Step One
Name
Quantity
218 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
617 mg
Type
reactant
Smiles
CC=1C=C(C=CC1C)O
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
768 mg
Type
reactant
Smiles
ClC1=NC=NC(=C1)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 10 min at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred for 48 h at RT
Duration
48 h
CUSTOM
Type
CUSTOM
Details
the organic phase was separated off
CUSTOM
Type
CUSTOM
Details
dried on sodium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated down
CUSTOM
Type
CUSTOM
Details
The residue was dried i

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
Smiles
ClC1=NC=NC(=C1)OC1=CC(=C(C=C1)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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